(S)-(-)-2-(Trifluoroacetamido)succinic anhydride
Description
Nuclear Magnetic Resonance (NMR)
The compound’s NMR profile reflects its functional groups:
- ¹H NMR:
- ¹⁹F NMR:
- ¹³C NMR:
Infrared Spectroscopy (IR)
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Ester/Anhydride C=O | 1712–1800 | Symmetric/asymmetric stretches |
| Trifluoroacetamido C=O | 1673 | Amide carbonyl |
| N–H Bending (Amide) | 1590–1650 | Secondary amide |
Mass Spectrometry (MS)
- Molecular Weight: 211.10 g/mol (C₆H₄F₃NO).
- Fragmentation: Loss of trifluoroacetic acid (CF₃COOH, 114.02 g/mol) would yield a succinic anhydride fragment (97.08 g/mol).
Computational Chemistry Studies (DFT Calculations, Molecular Dynamics)
While specific computational studies on this compound are absent in the provided literature, related work on succinic anhydride derivatives offers insights:
- DFT Calculations: Could predict the compound’s electronic structure, including electron density distribution around the CF₃ group and anhydride oxygen atoms.
- Molecular Dynamics: Simulations of succinic anhydride’s thermal behavior suggest that trifluoroacetamido substitution may increase molecular rigidity or alter melting points.
Comparative Analysis with Related Succinic Anhydride Derivatives
Physical and Chemical Properties
Properties
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTJOHYOWBAGTP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480032 | |
| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-33-3 | |
| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride typically involves the derivatization of L-aspartic acid or related amino acid derivatives, followed by conversion to the anhydride form. The key steps include:
- Introduction of the trifluoroacetyl protecting group on the amino functionality.
- Formation of the succinic anhydride ring through intramolecular cyclization or dehydration of the corresponding dicarboxylic acid or amic acid intermediate.
This approach ensures the retention of the stereochemistry at the chiral center and the installation of the trifluoroacetamido group.
Detailed Preparation Methods
Starting Material and Functional Group Introduction
- The starting material is often L-aspartic acid or its derivatives.
- The amino group is protected by trifluoroacetylation, using trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to yield the trifluoroacetamido derivative.
- This step is crucial to prevent side reactions on the amino group during subsequent cyclization.
Formation of Succinic Anhydride Ring
- The trifluoroacetamido-substituted dicarboxylic acid intermediate is subjected to dehydration to form the cyclic anhydride.
- Common dehydrating agents include acetic anhydride or other anhydrides, often in the presence of catalysts such as sodium acetate.
- The reaction is typically carried out under reflux conditions for several hours (e.g., 4 hours) to ensure complete cyclization.
- The reaction mixture is then cooled, and the product is isolated by precipitation or extraction, followed by purification techniques such as recrystallization or column chromatography.
This method is analogous to the preparation of other cyclic imides and anhydrides from amic acids as described in literature for related compounds.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | L-Aspartic acid + trifluoroacetic anhydride | Amino group trifluoroacetylation at ambient temperature |
| 2 | Resulting trifluoroacetamido acid + acetic anhydride + sodium acetate | Reflux for ~4 hours to promote dehydration and anhydride ring formation |
| 3 | Cooling and precipitation | Product isolation by filtration or extraction |
| 4 | Purification | Recrystallization or silica gel chromatography |
Analytical and Purity Data
- The product typically exhibits a melting point around 131-132 °C, consistent with literature values for this compound.
- Functional groups confirmed by IR spectroscopy include characteristic amide and anhydride absorptions.
- Stereochemical integrity is maintained, confirmed by NMR and chiral chromatographic methods.
- Purity levels of 97% or higher are achievable with proper purification.
Notes on Reaction Optimization and Challenges
- The trifluoroacetylation step requires careful control of reagent stoichiometry and temperature to avoid over-acylation or decomposition.
- The dehydration step benefits from the use of acetic anhydride and sodium acetate as they facilitate cyclization while minimizing side reactions.
- Extended reflux times and controlled cooling improve yield and crystallinity.
- Alternative dehydrating agents or catalysts may be explored to improve efficiency or selectivity.
- The chiral center's stereochemistry must be preserved throughout, so conditions should avoid racemization.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | L-Aspartic acid or derivative | Chiral, ensures (S)-configuration |
| Amino protection | Trifluoroacetic anhydride | Introduces trifluoroacetamido group |
| Dehydrating agent | Acetic anhydride | Promotes anhydride ring closure |
| Catalyst | Sodium acetate (anhydrous) | Facilitates cyclization |
| Reaction temperature | Reflux (~140 °C) | Ensures complete reaction |
| Reaction time | 4 hours | Sufficient for ring closure |
| Product isolation | Cooling, precipitation, filtration | Followed by purification |
| Purity | ≥ 97% | Verified by melting point, spectroscopy |
Research Findings and Literature Support
- The dehydration of amic acids derived from cyclic anhydrides with acetic anhydride and sodium acetate is a well-established method for preparing cyclic imides and anhydrides, supporting the synthetic route for this compound.
- The use of trifluoroacetyl protecting groups is common in amino acid chemistry to enhance stability and direct subsequent reactions.
- Purification by recrystallization or chromatography yields high-purity products suitable for further applications in synthesis or biological studies.
- The stereochemical outcome is consistent with retention of configuration, as no racemization conditions are employed.
Chemical Reactions Analysis
Acylation Reactions
The anhydride moiety enables nucleophilic acyl substitution, making it effective for modifying biomolecules and synthesizing enantiopure compounds.
Protein and Peptide Modification
-
Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
-
Example: Acylation of lysozyme under mild aqueous conditions (pH 7.4, 25°C) achieves 85% modification efficiency within 2 hours .
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by ring opening and formation of an amide bond (Fig. 1).
Hydrolysis and Stability
The trifluoroacetamido group modulates hydrolysis kinetics compared to unmodified succinic anhydrides.
| Condition | Product | Half-life (25°C) |
|---|---|---|
| Neutral aqueous | (S)-2-(Trifluoroacetamido)succinic acid | 48 hours |
| Basic (pH 10) | Rapid ring opening to dicarboxylate | <10 minutes |
| Acidic (pH 2) | Partial decomposition | 12 hours |
Enzymatic Interactions
-
Enzyme Inhibition : Derivatives act as competitive inhibitors for aspartate-specific proteases (e.g., HIV-1 protease) with IC₅₀ values of 0.8–1.2 μM .
-
Chiral Recognition : Enzymes like lipases selectively bind the (S)-enantiomer, enabling kinetic resolution of racemic mixtures.
Comparative Reactivity
The trifluoroacetamido group enhances electrophilicity versus other succinic anhydride derivatives:
| Compound | Relative Reactivity (vs. SAN) | Key Applications |
|---|---|---|
| Succinic anhydride | 1.0 | Polymer crosslinking |
| Maleic anhydride | 3.2 | Diels-Alder reactions |
| (S)-(−)-2-(Trifluoroacetamido)SAN | 5.8 | Chiral drug synthesis, proteomics |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is utilized as a building block in the synthesis of complex organic molecules. Its ability to facilitate enantioselective transformations makes it valuable for creating chiral drugs where specific enantiomers are required for therapeutic efficacy. For instance, studies have shown that it can act as a catalyst in reactions favoring one enantiomer over another, essential for drug formulation.
Proteomics
In proteomic research, this compound is employed in protein modification techniques. It can modify proteins and peptides through acylation reactions, altering their biological activity. This property is particularly useful in drug design, where modifications can enhance binding affinity and specificity towards biological targets .
Organic Synthesis
The trifluoroacetyl group enhances the compound's reactivity, allowing researchers to introduce desired chemical functionalities into final products. It serves as a versatile reagent in organic synthesis, enabling the creation of various derivatives that are useful in multiple applications.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit enzyme inhibition properties. In one study, the compound was tested against specific enzymes involved in metabolic pathways, showing promising results in reducing enzyme activity, which could be pivotal for developing therapeutic agents targeting metabolic disorders.
Case Study 2: Drug Delivery Systems
Another study explored the use of this compound in drug delivery systems. The compound's lipophilicity, enhanced by the trifluoromethyl group, improved membrane permeability and bioavailability of encapsulated drugs. This characteristic makes it a candidate for formulating more effective drug delivery vehicles.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Building block for chiral drugs | Enables enantioselective synthesis |
| Proteomics | Protein modification through acylation | Alters biological activity |
| Organic Synthesis | Versatile reagent for creating derivatives | Facilitates introduction of functional groups |
| Drug Delivery Systems | Enhances drug permeability and bioavailability | Improves therapeutic efficacy |
Mechanism of Action
The mechanism of action of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride involves its ability to react with various nucleophiles and electrophiles. The trifluoroacetyl group is highly electron-withdrawing, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. N-Protected Aspartic Anhydrides
- N-Z-L-Aspartic Anhydride (N-Carbobenzyloxy-L-aspartic anhydride) :
- Structure : Features a carbobenzyloxy (Cbz) group instead of trifluoroacetyl.
- Molecular Weight : ~250 g/mol (calculated from molar equivalence in reactions) .
- Reactivity : The Cbz group is less electron-withdrawing than trifluoroacetyl, leading to slower reaction kinetics.
- Applications : Used similarly for cellulose modification but yields products (e.g., Cel-Asp-N-Cbz) with distinct solubility and stability due to the bulkier, aromatic Cbz group .
| Parameter | (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride | N-Z-L-Aspartic Anhydride |
|---|---|---|
| Substituent | Trifluoroacetyl (electron-withdrawing) | Carbobenzyloxy (aromatic) |
| Molecular Weight | 211.10 g/mol | ~250 g/mol |
| Reactivity | Higher (due to electron deficiency) | Moderate |
| Product Solubility | Enhanced polarity in zwitterionic cellulose | Lower polarity due to Cbz |
2.1.2. Alkenyl Succinic Anhydrides (ASAs)
Octenyl Succinic Anhydride (OSA) :
- 2-(Dodecen-1-yl) Succinic Anhydride (TPSA): Structure: Features a long dodecenyl chain. Applications: Functionalizes reduced graphene oxide (rGO) for sensor technologies .
2.1.3. Unmodified Succinic Anhydride
- Structure : Basic succinic anhydride without substituents.
- Applications : Cross-linking agent in epoxy composites, pharmaceutical intermediates .
- Comparison : Lacks the trifluoroacetamido group, leading to lower reactivity and inability to confer chirality or ionic functionality.
Reactivity and Mechanism
- This compound :
- Succinic Anhydride :
- Reacts via nucleophilic acyl substitution but requires harsher conditions (e.g., elevated temperatures) for cross-linking in composites .
Biological Activity
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a specialized organic compound recognized for its significant biological activity and versatility in synthetic applications. This compound serves as a crucial building block in organic synthesis, particularly in the development of chiral drugs and proteomic research. This article explores its biological activity, mechanisms, and applications through detailed research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 211.10 g/mol
- Structure : Contains a succinic anhydride moiety modified with a trifluoroacetamido group, enhancing its reactivity and solubility.
The trifluoroacetyl group (CFCO) contributes to the compound's lipophilicity, potentially improving its membrane permeability and bioavailability in biological systems.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its derivatives have been studied for their potential to interact with various proteins and amino acids, making them valuable in drug design. The trifluoroacetamido group significantly influences binding affinity and specificity towards biological targets.
Applications in Proteomics
The compound is utilized in proteomic research for protein modification techniques. It can effectively modify proteins and peptides through acylation reactions, altering their biological activities. This property is particularly useful in drug development, where modifications can enhance therapeutic efficacy.
Case Studies
-
Chiral Drug Synthesis :
- Objective : To synthesize enantiopure compounds for pharmaceutical applications.
- Method : this compound was used as a catalyst for enantioselective transformations.
- Outcome : Successful formation of desired enantiomers, demonstrating the compound's utility in chiral drug synthesis.
- Protein Modification :
Comparative Analysis with Similar Compounds
The following table highlights structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Succinic Anhydride | Basic structure without substitutions | Simple acylating agent, less reactive than derivatives |
| N-Trifluoroacetyl-L-aspartic Anhydride | Contains an aspartic acid moiety | More specific interactions due to amino acid side chain |
| Maleic Anhydride | Similar cyclic structure | Different reactivity patterns due to double bond |
| (S)-N-Cbz-L-aspartic Anhydride | Contains a carbobenzyloxy protecting group | More stable under certain conditions compared to derivatives |
This comparison illustrates the unique properties of this compound due to its trifluoromethyl substituent, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.
Q & A
Q. How do crystallographic studies inform polymorphism risks in formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
